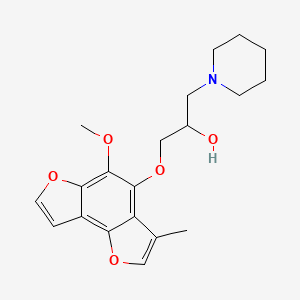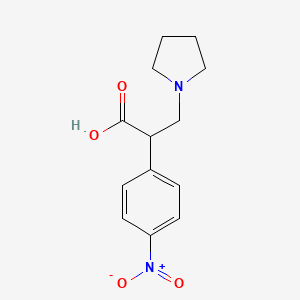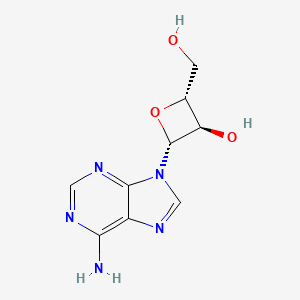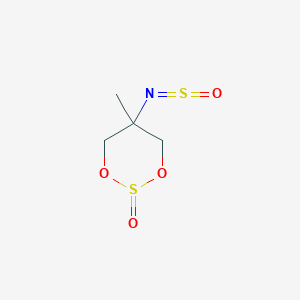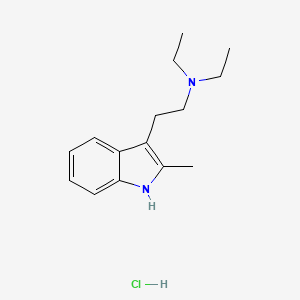
3-(2-(Diethylamino)ethyl)-2-methylindole monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound referred to as “NIOSH/NL6697000” is a chemical substance documented in the National Institute for Occupational Safety and Health (NIOSH) Manual of Analytical Methods. This compound is used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of “NIOSH/NL6697000” involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of reagents such as triethanolamine, acetone, sulfanilamide, phosphoric acid, and N-1-naphthylethylenediamine dihydrochloride . The reaction conditions include maintaining specific temperatures and pH levels to ensure the desired chemical transformation.
Industrial Production Methods: In industrial settings, the production of “NIOSH/NL6697000” follows standardized protocols to ensure consistency and purity. The methods involve large-scale chemical reactions conducted in controlled environments to minimize contamination and maximize yield. The use of advanced analytical techniques, such as visible absorption spectrophotometry, ensures the quality of the final product .
化学反応の分析
Types of Reactions: “NIOSH/NL6697000” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical changes.
Common Reagents and Conditions: Common reagents used in the reactions involving “NIOSH/NL6697000” include sodium nitrite, sulfanilamide, and N-1-naphthylethylenediamine dihydrochloride . The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal results.
Major Products Formed: The major products formed from the reactions involving “NIOSH/NL6697000” depend on the specific reagents and conditions used. These products are often analyzed using techniques such as gas chromatography and mass spectrometry to determine their composition and purity .
科学的研究の応用
“NIOSH/NL6697000” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various analytical methods. In biology and medicine, it is employed in studies related to occupational safety and health, particularly in monitoring exposure to hazardous substances . In industry, it is used in the production of materials and chemicals that require precise analytical control.
作用機序
The mechanism of action of “NIOSH/NL6697000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds: Compounds similar to “NIOSH/NL6697000” include various volatile organic compounds and nitroaromatic compounds . These compounds share similar chemical properties and are used in comparable industrial and research applications.
Uniqueness: What sets “NIOSH/NL6697000” apart from similar compounds is its specific chemical structure and reactivity, which make it particularly suitable for certain analytical methods and industrial processes. Its unique properties allow for precise and reliable measurements in occupational safety and health studies .
特性
CAS番号 |
74509-82-3 |
|---|---|
分子式 |
C15H23ClN2 |
分子量 |
266.81 g/mol |
IUPAC名 |
N,N-diethyl-2-(2-methyl-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H22N2.ClH/c1-4-17(5-2)11-10-13-12(3)16-15-9-7-6-8-14(13)15;/h6-9,16H,4-5,10-11H2,1-3H3;1H |
InChIキー |
LBPQYKMHLDTSGI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCC1=C(NC2=CC=CC=C21)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




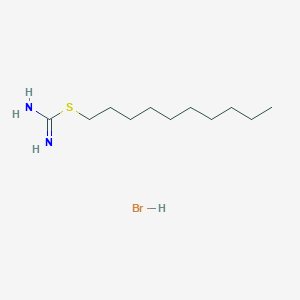

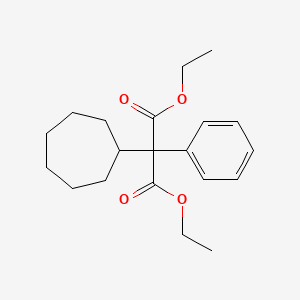
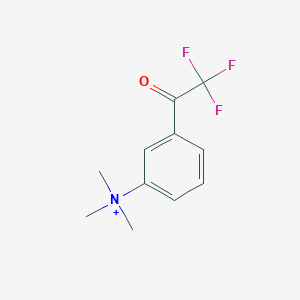
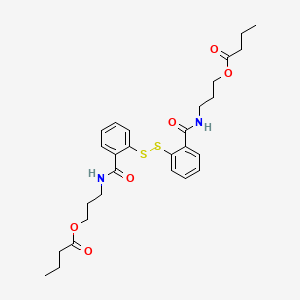
![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)

![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)
